molecular formula C7H6N2O2 B175582 (2E)-3-pyrazin-2-ylacrylic acid CAS No. 123530-66-5

(2E)-3-pyrazin-2-ylacrylic acid

Cat. No. B175582
M. Wt: 150.13 g/mol
InChI Key: FQBJLSSHYOOFSG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-Pyrazin-2-ylacrylic acid” is a research chemical . It has a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol .


Molecular Structure Analysis

The molecular structure of “(2E)-3-Pyrazin-2-ylacrylic acid” can be represented by the SMILES string C1=CN=C(C=N1)/C=C/C(=O)O .


Physical And Chemical Properties Analysis

“(2E)-3-Pyrazin-2-ylacrylic acid” has a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol .

Scientific Research Applications

Synthesis and Characterization

A study by Kitawat and Singh (2014) detailed an environmentally safe method for synthesizing novel substituted pyrazine derivatives, including (2E)-3-pyrazin-2-ylacrylic acid derivatives. Their method, which utilized ultrasound irradiation, offered advantages such as milder conditions, operational simplicity, and environmentally friendly protocols. The synthesized compounds demonstrated significant antibacterial and antioxidant activities, indicating potential applications in the development of new therapeutic agents (Kitawat & Singh, 2014).

Antitubercular Activity

The study by Prasad et al. (2015) explored the cocrystallization behavior of pyrazinoic acid, a derivative of pyrazinamide (an antitubercular drug), with various pyridine carboxamides. Their findings shed light on the structural nuances of drug interactions and the potential for designing more effective antitubercular therapies by exploiting the chemical backbone of (2E)-3-pyrazin-2-ylacrylic acid (Prasad et al., 2015).

Molecular Synthesis for Medicinal Chemistry

Thirumoorthi and Adsool (2016) reported on the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting its application as a probe in biological studies. This work exemplifies the utility of (2E)-3-pyrazin-2-ylacrylic acid in developing novel compounds for medicinal chemistry applications (Thirumoorthi & Adsool, 2016).

Material Science and Photovoltaic Applications

Al-Otaibi et al. (2020) investigated hybrid and bioactive cocrystals involving pyrazinamide, showcasing their potential in photovoltaic systems for energy conversion. Their study indicates the versatility of pyrazine derivatives, including (2E)-3-pyrazin-2-ylacrylic acid, in the development of materials with applications in renewable energy (Al-Otaibi et al., 2020).

Antimicrobial and Antioxidant Properties

The synthesis and characterization of asymmetrical cobalt(III) complexes containing pyrazinyl units, as reported by Dicks et al. (2015), revealed insights into the redox properties of these compounds. Such studies underscore the potential of (2E)-3-pyrazin-2-ylacrylic acid derivatives in creating complexes with significant biological activities (Dicks et al., 2015).

Safety And Hazards

As a research chemical, “(2E)-3-Pyrazin-2-ylacrylic acid” should be handled with care. It’s recommended for research use only and not for human or veterinary use .

properties

IUPAC Name

(E)-3-pyrazin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBJLSSHYOOFSG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419465
Record name (2E)-3-pyrazin-2-ylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-pyrazin-2-ylacrylic acid

CAS RN

123530-66-5, 6705-27-7
Record name 2-Propenoic acid, 3-pyrazinyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123530-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC202634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-pyrazin-2-ylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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